N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-13-10-17(23-3)19(11-14(13)2)26(21,22)20-12-15(16-6-4-8-24-16)18-7-5-9-25-18/h4-11,15,20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGOWCFIQNOSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytoprotective effects, supported by various studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- A furan ring
- A thiophene ring
- A sulfonamide functional group
- An ethyl linker connecting the furan and thiophene moieties
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene rings often exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess such properties.
Anticancer Effects
The compound has shown potential anticancer effects in vitro. For instance, related compounds have been tested against breast, colon, lung, and prostate cancer cell lines, demonstrating low micromolar activity comparable to established chemotherapeutics like etoposide . The mechanism of action may involve the inhibition of topoisomerase II, a key enzyme in DNA replication and repair.
Cytoprotective Effects
The antioxidant properties of compounds with furan and thiophene rings are well-documented. These compounds can protect cells from oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage and may contribute to their overall cytoprotective effects .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of thiophene and furan exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group may enhance this activity through increased solubility and bioavailability .
- Anticancer Activity : In a comparative study involving various heterocyclic compounds, this compound showed IC50 values in the low micromolar range against several cancer cell lines. This suggests a promising therapeutic potential in oncology .
- Cytoprotective Mechanisms : Research on similar compounds has indicated that they can induce the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This induction helps mitigate oxidative damage in cells exposed to harmful agents .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine derivative | Anticancer |
| Thiophene Derivatives | Thiophene ring | Antimicrobial |
| Furan-based Antioxidants | Furan ring | Antioxidant |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that sulfonamide derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of metabolic pathways critical for cancer cell survival.
Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains. Preliminary studies suggest that the furan and thiophene moieties enhance its bioactivity against a range of pathogens.
Anti-inflammatory Effects : Preliminary investigations into the anti-inflammatory properties of this compound indicate potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases. The sulfonamide group is known for its ability to modulate inflammatory responses.
Materials Science Applications
Organic Electronics : The unique electronic properties of thiophene and furan derivatives make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved charge transport and stability.
Polymer Chemistry : The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Its sulfonamide functionality can facilitate interactions with various polymeric systems, leading to novel composite materials.
Environmental Applications
Pollutant Degradation : Recent studies have investigated the use of compounds like this compound in environmental remediation. Its potential to degrade pollutants through photocatalytic processes has been explored, particularly in wastewater treatment scenarios.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than traditional antibiotics. |
| Study 3 | Organic Electronics | Achieved enhanced performance in OLED devices with improved luminescence efficiency when incorporated into active layers. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thiophene and furan in the ethyl linker enhance π-stacking vs. purely aliphatic linkers in tosylate derivatives (e.g., compound e in ).
Synthesis Pathways: The target compound likely follows a nucleophilic substitution route similar to ’s sulfonamide synthesis, where ethyl-bridged heterocycles are introduced via α-halogenated ketones or Grignard reagents . In contrast, quinolone-thiophene derivatives () require cyclocondensation of isothiocyanates with hydrazides .
Spectroscopic Differentiation :
- IR Spectroscopy : The absence of νC=O (~1660 cm⁻¹) in the target compound distinguishes it from hydrazinecarbothioamide precursors (e.g., compounds 4–6 in ).
- 1H-NMR : The dimethyl groups (4,5-positions) produce distinct singlet peaks at δ 2.2–2.5 ppm, unlike the deshielded protons in 2,5-dimethoxy analogs .
Q & A
Q. What are the key synthetic steps for preparing N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves:
- Sulfonamide formation : Reacting a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) with an amine-containing intermediate under anhydrous conditions to prevent hydrolysis .
- Coupling reactions : Introducing furan and thiophene moieties via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
- Purification : Chromatography (column or HPLC) or recrystallization to isolate the pure product .
Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used to enhance solubility and reaction rates .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of aromatic protons (e.g., furan, thiophene) and sulfonamide connectivity .
- Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the target sulfonamide?
- Methodological Answer :
- Temperature control : Maintain temperatures below 50°C during sulfonation to minimize side reactions .
- Solvent selection : Use anhydrous DMF for polar intermediates or DCM for non-polar stages to stabilize reactive species .
- Catalysts : Employ Lewis acids (e.g., AlCl₃) to activate sulfonyl chlorides in coupling reactions .
- Purification : Optimize gradient elution in HPLC using acetonitrile/water mixtures to resolve closely related impurities .
Q. What strategies resolve contradictory data in biological activity assessments of sulfonamide derivatives?
- Methodological Answer :
- Assay replication : Conduct dose-response curves in triplicate under standardized conditions (pH 7.4, 37°C) to confirm activity trends .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability assays (e.g., MTT) to differentiate direct vs. indirect effects .
- Stereochemical analysis : Use chiral chromatography or X-ray crystallography to verify if enantiomers exhibit divergent bioactivities .
Q. How does the compound’s stability under varying pH and oxidizing conditions affect experimental design?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 37°C for 24 hours) with HPLC monitoring to identify labile functional groups (e.g., sulfonamide hydrolysis) .
- Oxidative stability : Expose the compound to H₂O₂ (3% v/v) and track degradation via UV-Vis spectroscopy (λ = 254 nm) .
- Buffer selection : Use phosphate-buffered saline (PBS) for biological assays to maintain physiological compatibility .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses with target enzymes (e.g., cyclooxygenase-2) and calculate binding affinities .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for chemical modification .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water) to assess stability over 100 ns trajectories .
Q. How do structural modifications influence the compound’s bioactivity and selectivity?
- Methodological Answer :
- Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric replacement : Substitute thiophene with furan to evaluate changes in metabolic stability using liver microsome assays .
- SAR libraries : Synthesize analogs with systematic modifications (e.g., alkyl chain length on the benzene ring) and test against a panel of cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
